Hnash
CAS No.: 1099592-35-4
Cat. No.: VC0537658
Molecular Formula: C18H14N2O3
Molecular Weight: 306.32
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1099592-35-4 |
---|---|
Molecular Formula | C18H14N2O3 |
Molecular Weight | 306.32 |
IUPAC Name | 2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
Standard InChI | InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ |
Standard InChI Key | ZZSJOLDICPVVAV-YBFXNURJSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
HNASH (also known as NSAH) is an organic compound with the molecular formula C18H14N2O3 . The compound features a naphthalene moiety connected to a salicyloylhydrazone group through a methylene bridge. Its chemical structure incorporates two hydroxyl groups, one on the naphthalene unit and another on the salicyloyl portion, along with a hydrazone linkage that forms the backbone of the molecule .
Nomenclature and Identifiers
HNASH is registered under multiple identifiers in chemical databases, as detailed in Table 1.
Table 1: Chemical Identifiers of HNASH
Parameter | Value |
---|---|
Chemical Name | 2-hydroxy-1-naphthaldehyde salicyloylhydrazone |
Alternative Names | NSAH, (E)-2-hydroxy-n'-((2-hydroxynaphthalen-1-yl)methylene)benzohydrazide |
Molecular Formula | C18H14N2O3 |
CAS Registry Numbers | 54009-54-0, 1099592-35-4 |
InChIKey | ZZSJOLDICPVVAV-YBFXNURJSA-N |
Molecular Weight | 306.3 g/mol |
The compound exists in E/Z isomeric forms due to the presence of the imine bond within the hydrazone group .
Physical and Chemical Properties
HNASH possesses distinct physical and chemical properties that contribute to its functionality in various applications. The compound is characterized by its specific solubility profile and spectral characteristics, which play crucial roles in its analytical applications.
Solubility and Physical Properties
The solubility profile of HNASH indicates its selective dissolution in organic solvents, as shown in Table 2.
Table 2: Solubility Profile of HNASH
Solvent | Solubility |
---|---|
DMSO | 61 mg/mL (199.13 mM) |
Water | Insoluble |
Ethanol | Insoluble |
HNASH exhibits limited solubility in protic solvents but demonstrates good solubility in polar aprotic solvents like DMSO .
Spectroscopic Properties
Biological and Chemical Activities
Research into HNASH has revealed several significant biological and chemical activities, particularly its enzyme inhibitory properties and its role in analytical chemistry applications.
Enzyme Inhibition
HNASH demonstrates inhibitory activity against ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair. Studies have characterized HNASH as a reversible, competitive non-nucleoside RNR inhibitor with the following inhibitory parameters :
Table 3: Inhibitory Parameters of HNASH against RNR
Parameter | Value |
---|---|
Cell-free IC50 | 32 μM |
Cell-based IC50 | ~250 nM |
This inhibitory activity suggests potential applications in research related to cell proliferation and possibly cancer research, though clinical applications remain to be established .
Chemical Reactions
One of the most studied chemical properties of HNASH is its ability to form fluorescent complexes with certain metal ions in specific conditions. HNASH participates in oxidation reactions with hydrogen peroxide catalyzed by manganese ions (Mn(II)), resulting in fluorescent products that enable quantitative determination of both manganese and hydrogen peroxide in various matrices .
Analytical Applications
HNASH has proven to be a valuable analytical reagent for the determination of various analytes in environmental and biological samples. Its applications leverage the compound's fluorescent properties and its interactions with specific metal ions.
Determination of Manganese
One of the primary analytical applications of HNASH is the spectrofluorimetric determination of manganese in environmental samples. Researchers have developed a method based on the oxidation of HNASH by hydrogen peroxide, catalyzed by Mn(II), in water-ethanol (5.5+4.5, v/v) medium at pH 10.90 .
Table 4: Analytical Parameters for Manganese Determination Using HNASH
Parameter | Value |
---|---|
Excitation/Emission Wavelengths | 300 nm / 408 nm |
Linear Range | 0-50 ng/mL |
Detection Limit | 0.97 ng/mL |
Precision | ±1.0% |
This method has been successfully applied to the determination of manganese in diverse matrices including human hair, wheat powder, lake water, and tap water .
Determination of Magnesium
HNASH has been employed for the fluorometric determination of magnesium in serum and other biological samples. The method involves the formation of a fluorescent complex between magnesium ions and HNASH in alkaline conditions .
A flow injection spectrofluorimetric method using HNASH for magnesium determination in blood serum has demonstrated high sensitivity and reproducibility. The method involves forming a fluorescent complex in alkaline, aqueous-ethanolic (50% v/v) solutions .
Table 5: Analytical Parameters for Magnesium Determination in Serum Using HNASH
Parameter | Value |
---|---|
Sample Dilution | 1000-fold |
Measurement Throughput | 120 samples/hour |
Detection Limit | 2 μg/L (2 mg/L for serum) |
Concentration Range | 4.8-120 μg/L (0.2-5.0 μmol/L) |
Relative Standard Deviation | 3.5% at 4.8 μg/L, 1.2% at 24 μg/L, 0.7% at 120 μg/L |
Analytical Recovery | 96.2-102% (mean 98.8%) |
This method offers advantages of high throughput, minimal sample preparation, and good precision for clinical applications .
Determination of Hydrogen Peroxide
HNASH has been utilized for the fluorometric determination of hydrogen peroxide in environmental samples, particularly groundwater. The method employs HNASH as a substrate for reactions involving hydrogen peroxide, enabling sensitive detection of this analyte .
Research Methodologies
Several research methodologies have employed HNASH for analytical purposes. These methodologies typically involve spectrofluorimetric techniques with specific experimental parameters optimized for particular analytes.
Fixed-Time Method for Manganese Determination
For manganese determination, a fixed-time method has been developed using HNASH. This approach involves measuring the rate of change in fluorescence intensity over a specific time interval after mixing the reagents .
The reaction is conducted under alkaline conditions (pH 10.90) in a water-ethanol mixture, with carefully controlled temperature and reagent concentrations. This methodology provides high sensitivity with a detection limit of 0.97 ng/mL for manganese .
Flow Injection Analysis for Magnesium Determination
A flow injection configuration has been developed for the spectrofluorimetric determination of magnesium using HNASH. This approach offers advantages in terms of sample throughput and automation .
The methodology involves:
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Sample dilution (1000-fold for serum samples)
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Injection into a flow system
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Mixing with HNASH reagent under alkaline conditions
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Detection of the resulting fluorescence
This approach enables processing of up to 120 samples per hour with good precision and a low detection limit of 2 μg/L .
Spectral Characteristics and Structure-Activity Relationships
The spectral characteristics of HNASH are closely related to its molecular structure. The compound contains conjugated aromatic systems and functional groups that contribute to its fluorescence properties.
Fluorescence Properties
HNASH exhibits fluorescence due to the presence of naphthalene and other aromatic moieties in its structure. The excitation and emission wavelengths (300 nm and 408 nm, respectively) are consistent with compounds containing these chromophores .
The fluorescence intensity of HNASH is significantly enhanced upon complex formation with certain metal ions, particularly magnesium, which forms the basis for its analytical applications .
Structure-Activity Relationships
The structure of HNASH includes several key features that contribute to its chemical and biological activities:
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The hydroxyl groups provide metal-binding sites
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The hydrazone linkage contributes to its reactivity
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The aromatic systems influence its spectral properties
These structural elements collectively determine the compound's ability to form complexes with metal ions and to participate in oxidation reactions catalyzed by manganese .
Current Research and Future Perspectives
Research involving HNASH continues to evolve, with potential applications extending beyond its established analytical uses. The compound's biological activities, particularly its RNR inhibition properties, suggest potential avenues for future investigation.
Advanced Analytical Applications
Ongoing research suggests potential for expanded analytical applications of HNASH, particularly in environmental monitoring and clinical chemistry. The compound's selective fluorescence enhancement in the presence of specific analytes makes it a promising candidate for the development of new analytical methodologies.
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